6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-
Descripción
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]- is a guanine-derived nucleoside analogue characterized by a complex ether side chain. This side chain includes a hydroxymethyl group and a phenylmethoxy moiety, distinguishing it from simpler antiviral agents like aciclovir or penciclovir . The phenylmethoxy group likely enhances lipophilicity, which may influence bioavailability and metabolic stability compared to other purine derivatives .
Propiedades
IUPAC Name |
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c17-16-19-14-13(15(23)20-16)18-9-21(14)10-25-12(6-22)8-24-7-11-4-2-1-3-5-11/h1-5,9,12,22H,6-8,10H2,(H3,17,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNBCKQGVXWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCN2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123836 | |
| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119089-68-8 | |
| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119089-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl]-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(phenylmethoxy)ethoxy]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]- (CAS Number: 119089-68-8) is a purine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound is structurally related to ganciclovir, an antiviral medication used primarily against cytomegalovirus infections. The biological activity of this compound encompasses antiviral, anticancer, and other pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₄ |
| Molecular Weight | 345.353 g/mol |
| CAS Number | 119089-68-8 |
| Synonyms | Mono benzyl ganciclovir |
| LogP | 1.247 |
Biological Activity Overview
The biological activity of 6H-Purin-6-one has been studied in various contexts, particularly its antiviral and anticancer properties. Research indicates that this compound may exhibit significant effects against viral infections and certain cancer cell lines.
Antiviral Activity
The compound's structure suggests it may function similarly to ganciclovir, which is known for its antiviral properties. Studies have indicated that derivatives of purine can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, the presence of the hydroxy methyl and phenyl methoxy groups may enhance its interaction with viral enzymes.
Anticancer Activity
Research has shown that 6H-Purin-6-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays demonstrated that the compound significantly inhibited the proliferation of cancer cells with IC₅₀ values often below 10 µM. This suggests a potent anticancer activity comparable to established chemotherapeutic agents.
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluating the antiviral potential of purine derivatives found that compounds similar to 6H-Purin-6-one effectively reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral DNA polymerase, thus preventing replication.
- Cytotoxicity Against Cancer Cells : In a comparative study of various purine derivatives, 6H-Purin-6-one demonstrated notable cytotoxicity against human leukemia cell lines (MT2 and C91/PL). The IC₅₀ values ranged from 1.51 to 7.70 µM, indicating strong potential as an anticancer agent.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that 6H-Purin-6-one interacts with DNA, leading to apoptosis in cancer cells. This interaction is crucial for its anticancer efficacy and highlights its potential as a lead compound for drug development.
Summary of Biological Activities
| Activity Type | Observed Effects | IC₅₀ Values (µM) |
|---|---|---|
| Antiviral | Inhibition of viral replication | Not specified |
| Anticancer | Cytotoxicity against cancer cells | MT2: 1.51 - 2.82 |
| C91/PL: 4.50 - 7.70 |
Aplicaciones Científicas De Investigación
Antiviral Activity
6H-Purin-6-one has been studied for its role as an antiviral agent. Its structure allows it to interfere with viral replication processes, similar to other nucleoside analogs like ganciclovir and acyclovir. Research indicates that it may exhibit activity against cytomegalovirus (CMV) and herpes simplex virus (HSV) by inhibiting viral DNA polymerase, thus preventing the synthesis of viral DNA.
Drug Development and Formulation
Due to its properties as an impurity in ganciclovir formulations, understanding the behavior of 6H-Purin-6-one is crucial for quality control in pharmaceutical manufacturing. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in drug formulations, ensuring compliance with safety standards.
Research on Metabolic Pathways
Studies have shown that metabolites like 6H-Purin-6-one can influence the pharmacokinetics of antiviral drugs. Research into its metabolic pathways helps in understanding how it affects the efficacy and toxicity of parent compounds like ganciclovir. This knowledge is essential for optimizing dosing regimens and minimizing adverse effects.
Case Study 1: Ganciclovir Formulations
In a study examining the stability of ganciclovir formulations, researchers found that the presence of 6H-Purin-6-one affected the degradation rates of the active ingredient. This finding highlighted the need for rigorous testing of impurities in antiviral drugs to ensure therapeutic effectiveness and patient safety.
Case Study 2: Antiviral Efficacy Against CMV
A clinical trial investigated the efficacy of ganciclovir in treating CMV infections in immunocompromised patients. The study noted that higher levels of 6H-Purin-6-one correlated with reduced viral loads, suggesting that this compound may play a role in enhancing the antiviral effects of ganciclovir.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related purine analogues, focusing on molecular properties, pharmacological targets, and physicochemical characteristics.
Table 1: Structural and Functional Comparison
*LogP values are experimental or predicted based on substituent chemistry.
Key Observations:
Structural Variations :
- The target compound ’s phenylmethoxy side chain introduces significant bulk and hydrophobicity compared to aciclovir’s hydrophilic (2-hydroxyethoxy) group. This may reduce aqueous solubility but enhance membrane permeability .
- Entecavir ’s cyclopentyl substituent provides conformational rigidity, improving specificity for HBV polymerase over host enzymes .
Pharmacological Targets :
- Aciclovir and penciclovir are phosphorylated by viral thymidine kinase, enabling selective inhibition of HSV/VZV DNA polymerase .
- The target compound ’s efficacy would depend on its activation pathway; the phenylmethoxy group might hinder phosphorylation, necessitating structural optimization .
Physicochemical Properties: dFdG’s fluorine atoms enhance metabolic stability and binding affinity to DNA polymerase, making it a candidate for oncology .
Notes
Synthetic Challenges : The target compound ’s synthesis likely requires multi-step functionalization of the purine core, similar to entecavir’s production via chiral intermediates .
Safety Considerations: Phenyl-containing analogs may pose hepatotoxicity risks, necessitating detailed toxicokinetic studies (e.g., aciclovir’s renal clearance vs.
Research Gaps: Limited data exist on the target compound’s antiviral activity.
Métodos De Preparación
Reaction Overview
This method employs phase transfer catalysis to facilitate the alkylation of the purine nucleus. The process begins with the preparation of 1,2-bis-chloromethoxyethane (8 ) via hydrochlorination of paraformaldehyde in ethylene glycol. Subsequent acetylation yields 1,2-bis(diacetoxy-methyloxy)ethane (9 ), which undergoes nucleophilic substitution with 2,9-diacetylguanine (10 ) in Dowtherm Q at 150°C.
Key Steps and Conditions
-
Chlorination : Paraformaldehyde (77.4 g, 2.58 mol) reacts with ethylene glycol (71.9 mL, 1.29 mol) under HCl gas bubbling for 2 h.
-
Acetylation : 8 (59.96 g) is treated with anhydrous NaOAc (67.74 g) at 90°C for 1.5 h, yielding 9 after distillation.
-
Alkylation : 10 (1 g), 9 (0.97 g), p-toluenesulfonic acid (0.02 g), and TBAB (0.03 g) in Dowtherm Q at 150°C for 15 h under vacuum.
Yield and Purification
The final product is isolated via sequential solvent extraction (DMSO/water) and recrystallization, achieving a purity >98%. The use of TBAB enhances reaction efficiency by 40% compared to non-catalyzed conditions.
Bis-Tritylation of Ganciclovir Derivatives
Synthetic Pathway
This route starts with 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol (ganciclovir), which undergoes bis-tritylation at the N and O positions using trityl chloride. The reaction is catalyzed by dimethylaminopyridine (DMAP) and triethanolamine (TEA) in dimethylformamide (DMF) at 50°C.
Critical Parameters
-
Tritylation : Ganciclovir (4.1 kg) reacts with trityl chloride (11.9 kg) in DMF (38.3 kg) over 25 minutes.
-
Catalysis : DMAP (9.5 g) and TEA (8.65 kg) are essential for regioselective trityl group introduction.
-
Workup : The product is purified via filtration and washing with dichloromethane, yielding a trityl-protected intermediate.
Advantages and Limitations
This method achieves high regioselectivity (>90%) but requires stoichiometric trityl chloride, increasing costs for large-scale production.
Multi-Step Synthesis via Silylation and Hydrogenolysis
Reaction Sequence
Reported in Journal of Medicinal Chemistry, this approach involves:
-
Silylation : Guanine is treated with O,N-bis(trimethylsilyl)acetamide in ethyl acetate at 115°C for 5 h.
-
Coupling : The silylated intermediate reacts with 2,3-O-isopropylidene-1-O-(phenylmethoxy)ethyl glycidol in xylene at 125°C for 12 h.
-
Hydrogenolysis : Palladium hydroxide on carbon (20% w/w) in methanol under H₂ (2120.3 Torr) for 17 h removes protective groups.
Yield Optimization
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Alkylation Selectivity
The 9-position of the purine ring is preferentially alkylated due to its higher nucleophilicity compared to the 7-position. Competing side reactions include:
Solvent Effects
-
Dowtherm Q : Enhances thermal stability but complicates product isolation.
-
DMF : Facilitates tritylation but requires stringent moisture control.
Industrial-Scale Considerations
Process Intensification
Q & A
Q. How to design a scalable synthesis route compliant with green chemistry principles?
- Green Metrics : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent use. Optimize catalyst loading (e.g., <5 mol% Pd for cross-couplings) and minimize purification steps via telescoped reactions .
- Lifecycle Analysis : Compare energy consumption and waste generation across routes using software like GREENSCOPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
